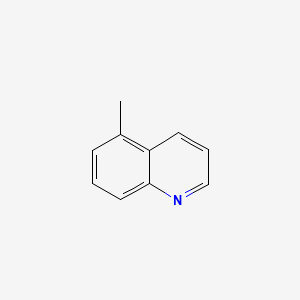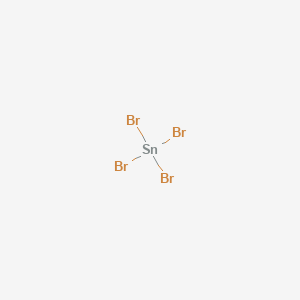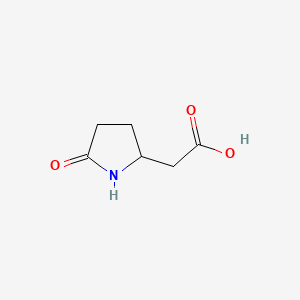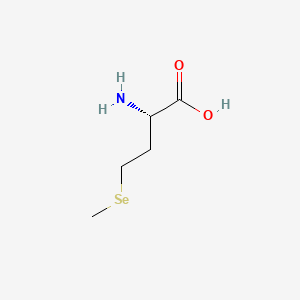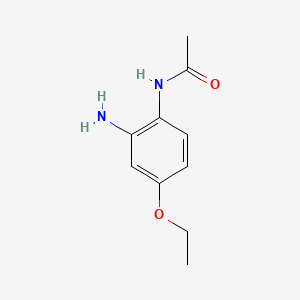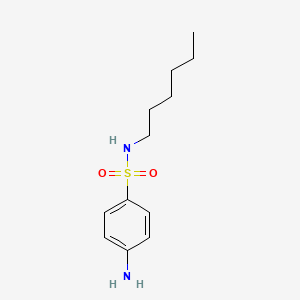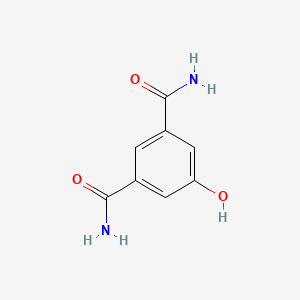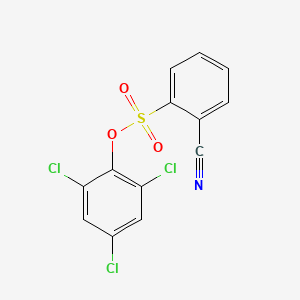
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate is a biochemical compound with the molecular formula C13H6Cl3NO3S and a molecular weight of 362.62 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate are not detailed in the search results. The molecular weight is known to be 362.62 g/mol .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
- Chlorinated compounds, including chlorophenols and related structures, have been extensively studied for their environmental persistence and toxicological effects. These substances have been implicated in causing various adverse health effects, including chloracne, liver disease, and potentially affecting the endocrine system. Their environmental presence, particularly in water bodies and sediments, often results from industrial discharges and pesticide usage. For instance, chlorophenols, as part of this broader chemical family, are recognized for their role as precursors to more toxic dioxins and furans during combustion processes or as by-products of chemical manufacturing (Kimbrough, 1972; Peng et al., 2016).
Applications in Agriculture and Industry
- The use of chlorinated phenols, including those related to 2,4,6-trichlorophenyl structures, has been reported in agriculture, particularly as herbicides and pesticides. These compounds are designed to control a wide range of weeds and pests, but their widespread application has raised concerns about environmental contamination and the potential for bioaccumulation in aquatic organisms. The environmental behavior, degradation pathways, and ecological impacts of these compounds are subjects of ongoing research, highlighting the need for sustainable agricultural practices and effective wastewater treatment solutions (Goodwin et al., 2018).
Research on Environmental Persistence and Remediation
- Studies on the persistence of chlorinated organic compounds in the environment and their potential for remediation have been a significant area of research. These compounds, due to their stability and lipophilicity, can persist in environmental matrices, posing risks to wildlife and human health. Research efforts are directed towards understanding their fate in the environment and developing effective methods for their removal or degradation. This includes exploring biological degradation pathways and assessing the efficiency of various wastewater treatment technologies in removing these pollutants (Bedoux et al., 2012; Haman et al., 2015).
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-cyanobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO3S/c14-9-5-10(15)13(11(16)6-9)20-21(18,19)12-4-2-1-3-8(12)7-17/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBVDFYANWSZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801255109 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
CAS RN |
1171919-29-1 |
Source


|
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorophenyl 2-cyanobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801255109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

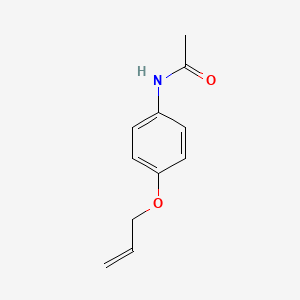
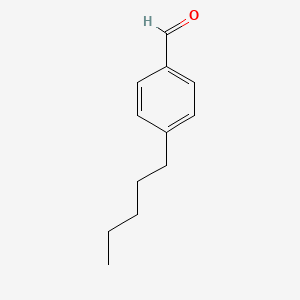
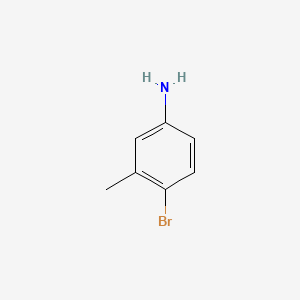
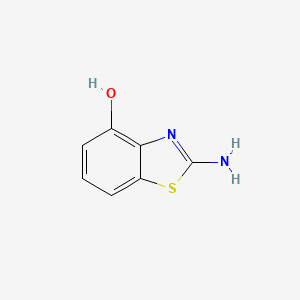
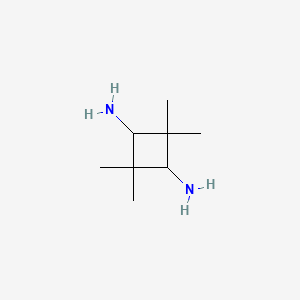
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)
